2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate
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Overview
Description
2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate is a synthetic compound with an intricate structure involving multiple functional groups. This compound's structure, complexity, and reactivity make it particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate typically involves multiple steps:
Formation of the 1-methyl-1H-pyrazol-4-yl group: : This can be achieved through the condensation of appropriate precursors under controlled conditions.
Construction of the 1,2,4-oxadiazol-5-yl ring: : This step often involves cyclization reactions facilitated by catalysts or specific reaction conditions.
Linking the 1-methyl-1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl moieties: : This involves selective alkylation or acylation reactions.
Coupling with phenyl acetate: : Finally, this step ensures the attachment of the phenyl acetate group through esterification or amidation processes.
Industrial production methods may vary, but they generally scale up these reactions with optimized conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the pyrazole or oxadiazole rings, altering its electronic properties and reactivity.
Reduction: : Reduction reactions may target specific functional groups, potentially modifying the overall activity of the compound.
Substitution: : The presence of multiple functional groups allows for various substitution reactions, which can be used to modify or enhance its properties.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are often used.
Catalysts: : Transition metal catalysts such as palladium or platinum may be employed for specific transformations.
Major Products
The products of these reactions depend on the specific conditions and reagents used. Oxidation may yield corresponding oxides, while reduction and substitution can result in a range of derivatives with altered pharmacological or chemical properties.
Scientific Research Applications
2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate has diverse applications, such as:
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Its structural motifs make it a candidate for studying biological interactions at the molecular level.
Medicine: : Potential pharmacological activities include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : It may be used in the development of novel materials or as a catalyst in specific industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : These may include enzymes, receptors, or DNA/RNA segments.
Pathways Involved: : The exact pathways depend on the application but may involve inhibition of enzymes, blocking receptor activity, or inducing changes at the genetic level.
Comparison with Similar Compounds
When compared with other compounds of similar structure:
Similar Compounds: : Include derivatives with slight modifications in the pyrazole, oxadiazole, or phenyl acetate groups.
Uniqueness: : The combination of the 1-methyl-1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl groups linked to phenyl acetate provides unique reactivity and biological activity, distinguishing it from other similar compounds.
Some similar compounds:
2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzene
2-(((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl propionate
2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,3-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate
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Properties
IUPAC Name |
[2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-10(22)24-13-6-4-3-5-12(13)16(23)17-8-14-19-15(20-25-14)11-7-18-21(2)9-11/h3-7,9H,8H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNIAMLASXNOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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